
6-Chloro-4-methylpyridine-3-sulfonamide
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Overview
Description
6-Chloro-4-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and a sulfonamide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpyridine-3-sulfonamide typically involves the chlorination of 4-methylpyridine followed by sulfonation. One common method includes:
Chlorination: 4-Methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 6th position.
Sulfonation: The chlorinated product is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile, products such as 6-amino-4-methylpyridine-3-sulfonamide or 6-thio-4-methylpyridine-3-sulfonamide can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-4-methylpyridine-3-sulfonamide has been extensively studied for its potential as an antimicrobial agent . Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial cell proliferation. Research has demonstrated that this compound exhibits significant activity against various pathogens, including resistant strains of Staphylococcus aureus.
Key Findings:
- Minimum inhibitory concentration (MIC) values indicate potent activity against specific strains, with some derivatives showing MIC values as low as 0.22 to 0.25 μg/mL against resistant bacteria .
Anticancer Potential
The compound has shown promise in anticancer research, with studies indicating cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition values (GI50) suggest potential for further development in cancer therapeutics.
Key Findings:
- In vitro studies have demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .
Antimicrobial Evaluation
A study evaluated the in vitro antimicrobial activities of various derivatives of sulfonamides, leading to the identification of compounds with significant antibacterial effects against resistant strains. The ability to inhibit biofilm formation in Staphylococcus species was noted, which is critical for treating chronic infections .
Cytotoxicity Against Cancer Cells
In vitro studies assessing cytotoxicity revealed that certain derivatives of the compound exhibited potent antiproliferative activity across multiple cancer cell lines. This highlights the potential for developing new therapeutic agents based on the structure of this compound .
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylpyridine-3-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-3-sulfonamide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-3-methylpyridine-4-sulfonamide: Positional isomer with different physical and chemical properties.
6-Chloro-4-methylpyridine-2-sulfonamide: Another positional isomer with distinct reactivity.
Uniqueness
6-Chloro-4-methylpyridine-3-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and sulfonamide groups makes it a versatile intermediate for various synthetic applications.
Biological Activity
6-Chloro-4-methylpyridine-3-sulfonamide is a derivative of pyridine known for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a chloro group at the 6-position, a methyl group at the 4-position, and a sulfonamide functional group, which collectively contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in treating various diseases, especially bacterial infections.
Chemical Structure and Properties
The molecular formula of this compound is C8H10ClN2O2S with a molecular weight of approximately 234.70 g/mol. The presence of the sulfonamide group is significant as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, which is essential for bacterial growth and replication.
The primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate biosynthetic pathway. By competing with PABA, this compound disrupts folic acid synthesis, thereby exerting antibacterial effects. This mechanism is similar to other sulfonamide antibiotics, which have been extensively studied for their efficacy against various bacterial strains.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
This compound | 16 | Moderate |
Sulfisoxazole | 8 | Strong |
Gentamicin | 4 | Strong |
The data suggests that while this compound demonstrates moderate antibacterial activity, it could be considered for combination therapies to enhance efficacy against resistant strains.
Cytotoxicity and Apoptosis
In addition to antibacterial effects, studies have investigated the cytotoxicity and potential apoptotic pathways activated by this compound. Using assays such as MTT and flow cytometry, researchers found that while some derivatives exhibited cytotoxic effects at high concentrations, this compound showed relatively low toxicity in vitro, making it a candidate for further development.
Case Studies
- Antibacterial Efficacy Study : A comparative analysis involving several sulfonamide derivatives highlighted that this compound could effectively inhibit bacterial growth in laboratory settings but required further optimization to enhance its potency.
- Combination Therapy Research : A study explored the potential of combining this compound with other antibiotics to overcome resistance mechanisms in bacteria. Results indicated synergistic effects when paired with gentamicin in treating E. coli infections.
Properties
IUPAC Name |
6-chloro-4-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSVCRFMKLJSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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